molecular formula C9H6N2O3 B8778195 3-Nitroso-2,4-quinolinediol

3-Nitroso-2,4-quinolinediol

Cat. No.: B8778195
M. Wt: 190.16 g/mol
InChI Key: QOWGKOOAVPYSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitroso-2,4-quinolinediol (CAS 15151-57-2) is a nitro-substituted quinoline derivative with hydroxyl groups at positions 2 and 4 and a nitroso group at position 2. Its molecular formula is C₉H₅N₂O₃, and it is described as a light yellow to yellow solid with a density of 1.61 g/cm³ and a boiling point of 309.1°C at 760 mmHg . The compound is primarily utilized as a research chemical, though its specific biological or industrial applications are less documented compared to structurally related analogs.

Properties

IUPAC Name

4-hydroxy-3-nitroso-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11-14/h1-4H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWGKOOAVPYSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Nitroso-2,6-pyridinediol

This compound shares a nitroso-diol motif but differs in its heterocyclic core (pyridine vs. quinoline). Key distinctions include:

  • Applications : 3-Nitroso-2,6-pyridinediol forms colored complexes with transition metals, enabling photometric detection of palladium (yellow complex, λₘₐₓ = 430 nm, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) and ruthenium (purple complex, ε = 2.6 × 10⁴ L·mol⁻¹·cm⁻¹) .
  • Reactivity: The reaction stoichiometry differs: a 2:1 (reagent:Pd) ratio for palladium and 3:1 (reagent:Ru) for ruthenium . In contrast, 3-Nitroso-2,4-quinolinediol’s metal-binding behavior remains underexplored.

Table 1: Analytical Comparison of Nitroso-Diol Compounds

Property This compound 3-Nitroso-2,6-pyridinediol
Core Structure Quinoline Pyridine
Key Applications Research chemical Photometric metal detection
Molar Absorptivity (ε) Not reported 2.6 × 10⁴ L·mol⁻¹·cm⁻¹
Metal Complexation Undocumented Pd, Ru

3-Nitroso-2,4-pentanedione (Oxime-AA)

This non-aromatic nitroso compound exhibits tautomerism and intramolecular hydrogen bonding, as shown by DFT studies. Key differences:

  • Tautomerism: Oxime-AA exists in equilibrium between keto and enol forms, stabilized by hydrogen bonding . The rigid quinoline structure of this compound likely restricts such tautomerism.

N-Nitroso Pharmaceuticals and Impurities

Nitroso groups in pharmaceuticals are often associated with genotoxicity concerns. For example:

  • N-Nitroso Fenoldopam: A benzoazepine derivative with a nitroso group (C₁₆H₁₅ClN₂O₄) .
  • Varenicline Impurities: Includes (1R,5S)-3-Nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, highlighting the prevalence of nitroso groups in bioactive molecules .

Table 2: Structural Comparison with N-Nitroso Pharmaceuticals

Compound Core Structure Functional Groups Potential Use
This compound Quinoline 2,4-diol; 3-nitroso Research chemical
N-Nitroso Fenoldopam Benzoazepine Chloro, hydroxyl, nitroso Pharmaceutical intermediate
Varenicline Impurity Methanobenzoazepine Nitroso, amine Genotoxic impurity

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